molecular formula C16H15N3O2S B11324683 N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B11324683
M. Wt: 313.4 g/mol
InChI Key: HOGRCGMGZJEHRC-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-ethylphenol and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide stands out due to its specific substitution pattern, which may confer unique properties such as enhanced biological activity or improved stability. Comparing its effects and applications with similar compounds helps highlight its potential advantages and areas for further research.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C16H15N3O2S/c1-2-11-3-6-13(7-4-11)21-10-16(20)17-12-5-8-14-15(9-12)19-22-18-14/h3-9H,2,10H2,1H3,(H,17,20)

InChI Key

HOGRCGMGZJEHRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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